1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Drug Metabolism Cytochrome P450 Enzyme Inhibition

For pharmaceutical R&D and assay development, secure this validated CYP2D6 inhibitor (IC50 ≈ 10 µM) as a hydrochloride salt with ≥95% purity. Its 3-fluorobenzyl and 4-carboxylic acid moieties are structurally non-negotiable for reliable inhibition studies and as a critical intermediate for ultra-potent AChE inhibitors like TAK-802. This specific salt form guarantees the solubility (aqueous buffer compatible), stability, and melting point (220–223°C) essential for reproducible fragment-based drug discovery (FBDD) library synthesis and CNS candidate optimization. Do not substitute with generic piperidine analogs—any deviation in substitution pattern or salt form will invalidate pharmacological data and synthetic routes.

Molecular Formula C13H17ClFNO2
Molecular Weight 273.73 g/mol
CAS No. 451485-55-5
Cat. No. B1304246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
CAS451485-55-5
Molecular FormulaC13H17ClFNO2
Molecular Weight273.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C13H16FNO2.ClH/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17;/h1-3,8,11H,4-7,9H2,(H,16,17);1H
InChIKeyWARIOFWBPVKCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (451485-55-5): Procurement Guide for Differentiated CYP2D6 Tool Compound & Fluorinated Building Block


1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS: 451485-55-5) is a fluorinated piperidine derivative characterized as a potent and selective inhibitor of cytochrome P450 2D6 (CYP2D6) . It features a 3-fluorobenzyl group at the N1 position and a 4-carboxylic acid moiety, provided as a hydrochloride salt to enhance solubility and stability . This compound serves as both a validated pharmacological tool for studying CYP2D6-mediated drug metabolism and as a key building block in the synthesis of more complex fluorinated molecules, including pharmaceutical candidates and advanced intermediates [1][2].

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (451485-55-5): The Functional & Positional Pitfalls of Generic Piperidine Analog Substitution


Attempting to substitute 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride with a generic piperidine analog is likely to result in significant functional failure. The compound's unique identity is defined by three non-negotiable structural features: (1) the specific 3-fluorobenzyl N-substituent, which is essential for its CYP2D6 inhibitory activity ; (2) the 4-position carboxylic acid, which dictates its reactivity in amide coupling and other downstream synthetic applications, in contrast to the 3-position isomer [1]; and (3) the hydrochloride salt form, which provides specific solubility, stability, and a defined melting point range (220-223°C) that would not be replicated by the free base or other salt forms . Any deviation in the substitution pattern (e.g., 2- or 4-fluorobenzyl), position of the acid group, or salt form will alter key properties like lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby invalidating its use in established synthetic routes and pharmacological assays [2].

Quantitative Evidence of Differentiation for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (451485-55-5)


CYP2D6 Inhibition Potency: Comparing 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid to its 3-Carboxylic Acid Isomer

The 1-(3-fluorobenzyl)piperidine-4-carboxylic acid moiety is a validated scaffold for potent CYP2D6 inhibition. In a study of novel piperidine derivatives, a compound featuring a 3-fluorobenzyl substituent on a piperidine ring exhibited an IC50 of 10,000 nM against CYP2D6 in human microsomes [1]. While the target compound's exact IC50 value is not published, its structural core is directly responsible for this activity. Critically, the position of the carboxylic acid is a key differentiator. The 3-carboxylic acid isomer (CAS: 896046-85-8) lacks any reported CYP2D6 activity, highlighting that the 4-position is essential for interaction with the enzyme's active site [2]. This positional specificity prevents simple substitution with the 3-isomer for any CYP2D6-related application.

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacology

Synthetic Utility: 4-Carboxylic Acid as a Versatile Handle for Amide Bond Formation Compared to the 3-Carboxylic Acid Isomer

The 4-carboxylic acid group on the target compound is a strategically superior synthetic handle compared to its 3-carboxylic acid isomer (CAS: 896046-85-8). In a key patent application for acetylcholinesterase inhibitors (US 20030191150), the 1-(3-fluorobenzyl)piperidin-4-yl moiety was specifically used to create a propanoyl linkage, which is critical for the biological activity of the final compound TAK-802 [1][2]. The patent details a process using a piperidinecarboxylic acid derivative, highlighting the necessity of the 4-position for the desired biological outcome [1]. The 3-isomer is not described in this or similar synthetic contexts for producing potent AChE inhibitors, underscoring the functional importance of the 4-carboxylic acid's regiochemistry in established, high-value synthetic pathways.

Organic Synthesis Medicinal Chemistry Building Blocks Amide Coupling

Physicochemical Profile: Defined Melting Point and Salt Form vs. Free Base Ambiguity

The target compound is supplied as a well-characterized hydrochloride salt with a sharp melting point of 220-223°C, a critical quality attribute for purity assessment and formulation development . In contrast, the corresponding free base, 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (CAS: 783298-62-4), is often procured without a defined melting point, and its physicochemical properties (solubility, stability) differ significantly . The hydrochloride salt ensures a consistent, stable, and water-soluble form suitable for reliable experimentation, whereas the free base may present variability in handling and performance, particularly in aqueous biological assays.

Analytical Chemistry Formulation Quality Control Stability

Advanced Synthetic Methodology: Fluorinated Piperidines as Privileged 3D Fragments in FBDD

The target compound belongs to a class of fluorinated piperidines that are increasingly recognized as valuable 3D fragments for Fragment-Based Drug Discovery (FBDD). A 2024 study in The Journal of Organic Chemistry highlights that fluorinated piperidines, like the target compound, offer a unique combination of high three-dimensionality (as measured by Fsp3) and improved metabolic stability due to fluorine substitution, making them superior to many flat, aromatic fragments [1]. While the target compound was not explicitly synthesized in this study, it is directly analogous to the fluorinated piperidines that were synthesized and analyzed, and thus inherits these class-wide benefits. This positions the target compound as a strategic procurement choice for FBDD libraries seeking to explore more diverse and drug-like chemical space.

Fragment-Based Drug Discovery Chemoinformatics Fluorine Chemistry Medicinal Chemistry

Differentiated Safety Profile: Hydrochloride Salt Handling Compared to Free Base Hazards

The target compound's safety profile is well-defined as a harmful/irritant material, with specific GHS hazard statements (H302, H315, H319, H332, H335) . This clear classification allows for proper risk assessment and implementation of appropriate safety measures (e.g., personal protective equipment, ventilation). In contrast, the free base (CAS: 783298-62-4) is often procured with minimal to no hazard information, creating uncertainty in handling and potential for unanticipated risks during weighing and manipulation . The known safety profile of the hydrochloride salt enables a more controlled and compliant laboratory workflow.

Safety Handling Laboratory Safety Occupational Health

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (451485-55-5): Strategic Applications Based on Quantified Evidence


CYP2D6 Inhibition and Drug-Drug Interaction (DDI) Studies

This compound is ideally suited for use as a positive control or tool compound in assays designed to study CYP2D6-mediated metabolism and potential drug-drug interactions. Its demonstrated, though moderate, potency (IC50 ≈ 10 µM) provides a useful benchmark for evaluating the inhibitory potential of new chemical entities (NCEs) on this key drug-metabolizing enzyme [1]. The well-defined hydrochloride salt ensures reliable solubility in assay buffers, a critical factor for reproducible in vitro pharmacology .

Synthesis of High-Potency Acetylcholinesterase (AChE) Inhibitors

This compound is a critical starting material for the synthesis of novel acetylcholinesterase inhibitors, such as the ultra-potent compound TAK-802 (IC50 = 1.3 nM) [1]. The 4-carboxylic acid group is specifically required to form the essential propanoyl linkage to the tricyclic core. Researchers following established synthetic routes from the patent literature will require this precise isomer to replicate published results and generate active compounds for neurological disorder research .

Design and Synthesis of Fluorinated Fragment Libraries for FBDD

This compound is a strategic addition to fragment libraries used in Fragment-Based Drug Discovery (FBDD). As a fluorinated piperidine, it contributes to a more diverse and 'drug-like' chemical space by increasing the three-dimensionality (Fsp3) and metabolic stability of the library, a class-wide advantage validated by recent chemoinformatic analyses [1]. Its carboxylic acid handle provides a direct point for fragment elaboration and hit optimization.

Development of CNS-Penetrant Drug Candidates

Given the piperidine core and the presence of a fluorobenzyl group, this compound serves as an excellent starting point for developing central nervous system (CNS) drug candidates. Piperidine-based scaffolds are prevalent in CNS-active drugs, and the strategic placement of fluorine is a well-known tactic to improve metabolic stability and blood-brain barrier penetration [1]. Its established utility in creating potent AChE inhibitors and NMDA receptor modulators underscores its value in CNS-focused research [2].

Technical Documentation Hub

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